N'-[(E)-anthracen-9-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
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Overview
Description
N’-[(E)-anthracen-9-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide is a complex organic compound with a unique structure that combines an anthracene moiety with a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide typically involves the condensation of anthracene-9-carbaldehyde with 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide. The reaction is usually carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-anthracen-9-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anthracene moiety or the purine derivative can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of substituted anthracene or purine derivatives.
Scientific Research Applications
N’-[(E)-anthracen-9-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. The purine derivative can inhibit enzymes involved in nucleotide metabolism, leading to cytotoxic effects. These interactions can trigger various cellular pathways, including apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl nicotinate
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide
Uniqueness
N’-[(E)-anthracen-9-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide is unique due to its combination of an anthracene moiety and a purine derivative. This dual functionality allows it to interact with both DNA and enzymes, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H20N6O3 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C24H20N6O3/c1-28-22-21(23(32)29(2)24(28)33)30(14-25-22)13-20(31)27-26-12-19-17-9-5-3-7-15(17)11-16-8-4-6-10-18(16)19/h3-12,14H,13H2,1-2H3,(H,27,31)/b26-12+ |
InChI Key |
YCCJGKAIHTZZJB-RPPGKUMJSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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